

Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-3-methylpyridine

Cat. No.: B185307

[Get Quote](#)

For immediate release:

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Cyano-3-methylpyridine** (also known as 3-methylpyridine-2-carbonitrile). Intended for researchers, scientists, and professionals in drug development, this document details experimental protocols and presents a summary of expected spectroscopic data to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **2-Cyano-3-methylpyridine** relies heavily on ^1H and ^{13}C NMR spectroscopy. While full spectral datasets are available in specialized databases, this guide provides a summary of the expected chemical shifts and coupling constants based on the analysis of related pyridine derivatives and publicly available information. The definitive spectral data for **2-Cyano-3-methylpyridine** can be accessed through SpectraBase® and is cataloged under the PubChem Compound ID (CID) 819928.^[1] The ^1H NMR spectrum is provided by Sigma-Aldrich Co. LLC, and the ^{13}C NMR spectrum is available from the University of Vienna.
[1]

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.70 - 7.80	dd	$J(H_4, H_5) \approx 7\text{-}8$, $J(H_4, H_6) \approx 1\text{-}2$
H-5	7.40 - 7.50	t	$J(H_5, H_4) \approx 7\text{-}8$, $J(H_5, H_6) \approx 7\text{-}8$
H-6	8.50 - 8.60	dd	$J(H_6, H_5) \approx 7\text{-}8$, $J(H_6, H_4) \approx 1\text{-}2$
CH_3	2.50 - 2.60	s	-

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Cyano-3-methylpyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	130 - 135
C-3	138 - 142
C-4	135 - 140
C-5	123 - 128
C-6	150 - 155
CN	115 - 120
CH_3	18 - 22

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality NMR spectra of **2-Cyano-3-methylpyridine**, suitable for structural confirmation and purity assessment.

Sample Preparation

- Sample Purity: Ensure the sample of **2-Cyano-3-methylpyridine** is of high purity ($\geq 98\%$) to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices for pyridine derivatives. The solvent should be free of residual water and other protonated impurities.
- Concentration: Prepare a solution with a concentration of 5-10 mg of **2-Cyano-3-methylpyridine** in 0.5-0.7 mL of the chosen deuterated solvent.
- NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

NMR Instrument Parameters

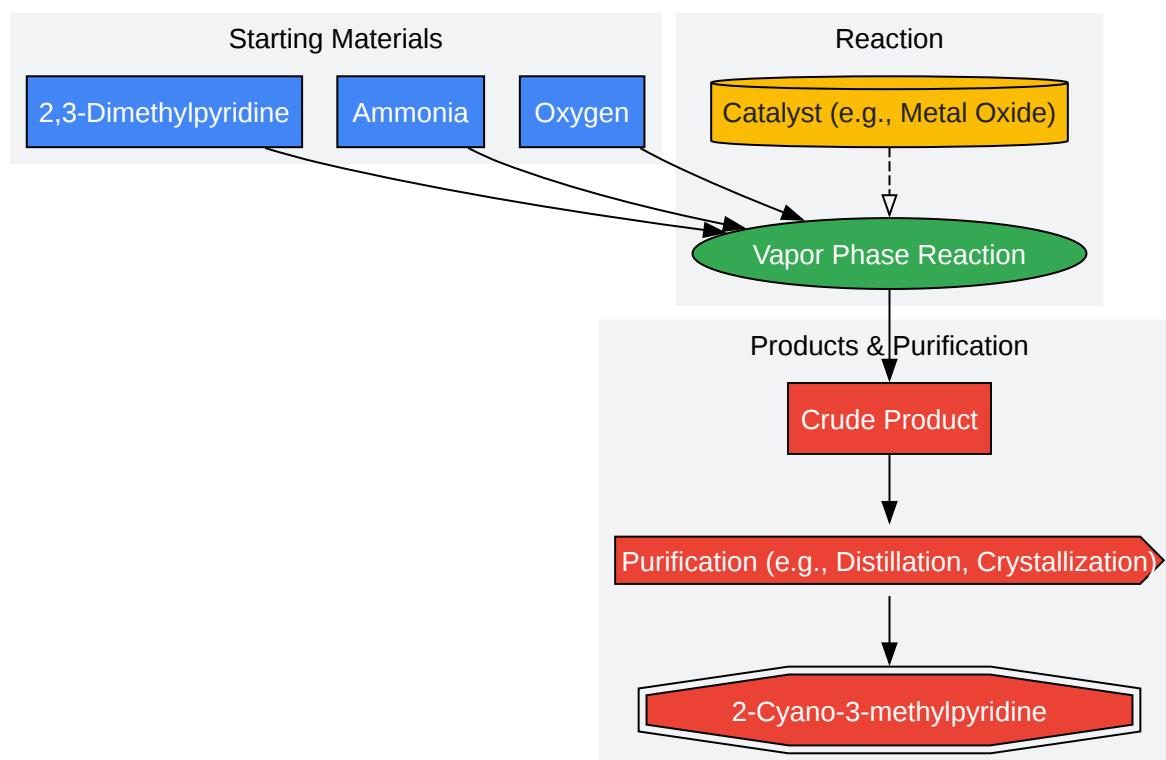
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 10-12 ppm.

- Temperature: 298 K (25 °C).

For ^{13}C NMR:

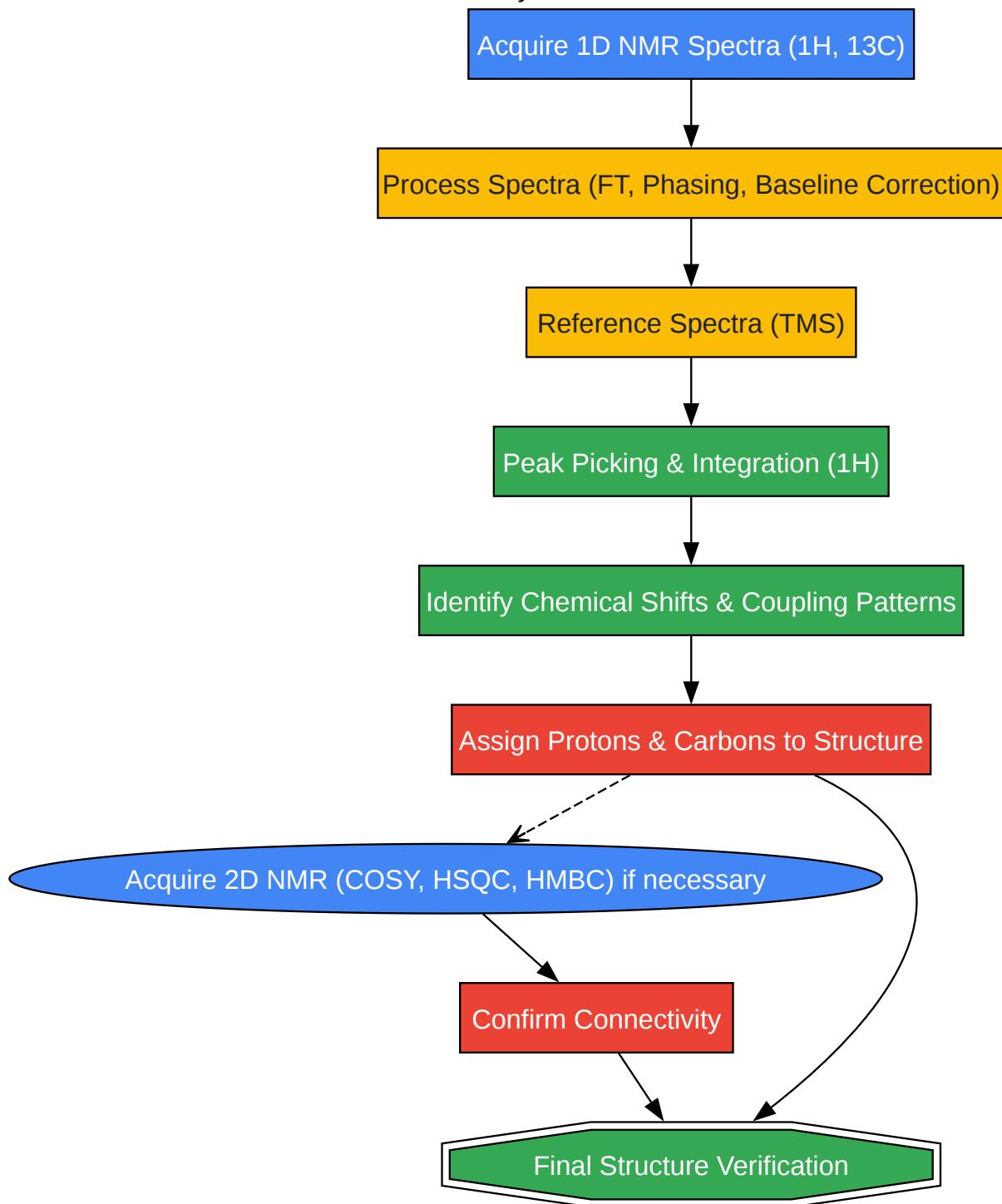

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 to 4096 scans, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-250 ppm.
- Temperature: 298 K (25 °C).

Workflow and Pathway Visualizations

General Synthesis Workflow

A common synthetic route to **2-Cyano-3-methylpyridine** involves the ammoxidation of 2,3-dimethylpyridine. The following diagram illustrates the logical flow of this process.

General Synthesis Workflow for 2-Cyano-3-methylpyridine


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general synthetic pathway for **2-Cyano-3-methylpyridine**.

NMR Data Analysis Workflow

The process of analyzing the acquired NMR data to confirm the structure of **2-Cyano-3-methylpyridine** follows a logical sequence.

NMR Data Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the steps for analyzing NMR data of **2-Cyano-3-methylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185307#spectroscopic-data-for-2-cyano-3-methylpyridine-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com